Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate
Overview
Description
Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate is a chemical compound with the CAS Number: 1354959-53-7 . It has a molecular weight of 193.2 and its IUPAC name is sodium (4-ethyl-1,3-thiazol-2-yl)acetate .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical and Chemical Properties Analysis
This compound is a powder . It is stored at room temperature . The compound’s solubility and other physical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Molecular Docking and Enzyme Inhibition
A study conducted by Babar et al. (2017) synthesized a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates. These compounds, including variants of Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate, exhibited significant inhibition activities against α-glucosidase and β-glucosidase enzymes. Molecular docking studies indicated strong bonding modes to the enzyme’s active sites (Babar et al., 2017).
Chemical Transformations and Reactions
Research by Maadadi et al. (2017) and (2016) explored the chemical transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid and the reactions of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles. These studies provide insights into the chemical behavior of compounds structurally related to this compound (Maadadi et al., 2017) (Maadadi et al., 2016).
Synthesis of Biologically Active Compounds
In a study by Youssef et al. (2011), the synthesis and biocidal properties of various compounds, including derivatives related to this compound, were explored. They found that some of these compounds exhibited excellent biocidal properties (Youssef et al., 2011).
Multicomponent Reaction Catalysis
Elinson et al. (2013) and (2014) described the use of sodium acetate in catalyzing multicomponent reactions involving compounds like this compound. These reactions are significant for synthesizing compounds with potential applications in biomedical and cardiovascular disease therapy (Elinson et al., 2013) (Elinson et al., 2014).
Energetic Materials Synthesis
A study by Joo et al. (2012) on the synthesis of energetic materials involved the use of ethyl 2-(5-aminotetrazol-1-yl)acetate, a compound related to this compound. This research contributes to the understanding of the synthesis and characterization of nitroiminotetrazolate salts with potential applications in energetic materials (Joo et al., 2012).
Safety and Hazards
The safety information for Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
sodium;2-(4-ethyl-1,3-thiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c1-2-5-4-11-6(8-5)3-7(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIHLPRGUZAGGV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)CC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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